2-Methoxy-5-nitrophenyl glycinate

Übersicht

Beschreibung

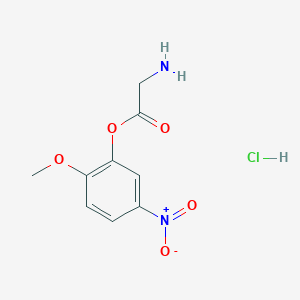

2-Methoxy-5-nitrophenyl glycinate is an organic compound that belongs to the class of glycine derivatives It is characterized by the presence of a methoxy group at the 2-position and a nitro group at the 5-position on the phenyl ring, with a glycinate moiety attached

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxy-5-nitrophenyl glycinate typically involves the nitration of 2-methoxyphenol followed by glycine esterification. The nitration process can be carried out using a mixture of sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the 5-position. The resulting 2-methoxy-5-nitrophenol is then reacted with glycine or its derivatives under esterification conditions to form this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Methoxy-5-nitrophenyl glycinate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

Reduction: The methoxy group can be demethylated to form a hydroxyl group.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed:

Amino derivatives: Formed by the reduction of the nitro group.

Hydroxy derivatives: Formed by the demethylation of the methoxy group.

Substituted phenyl glycinates: Formed by nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

2-Methoxy-5-nitrophenyl glycinate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

Wirkmechanismus

The mechanism of action of 2-methoxy-5-nitrophenyl glycinate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The methoxy group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .

Vergleich Mit ähnlichen Verbindungen

2-Methoxy-5-nitrophenol: A precursor in the synthesis of 2-methoxy-5-nitrophenyl glycinate.

2-Methoxy-5-nitroaniline: Similar structure but with an amino group instead of a glycinate moiety.

2-Methoxy-5-nitrobenzoic acid: Contains a carboxylic acid group instead of a glycinate moiety.

Uniqueness: this compound is unique due to the presence of both a methoxy and a nitro group on the phenyl ring, combined with a glycinate moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biologische Aktivität

2-Methoxy-5-nitrophenyl glycinate is an organic compound that has garnered attention in scientific research due to its potential biological activities. This compound, characterized by a methoxy group at the 2-position and a nitro group at the 5-position on the phenyl ring, along with a glycinate moiety, presents unique properties that may be leveraged in various applications, particularly in pharmacology and biochemistry.

The synthesis of this compound typically involves the nitration of 2-methoxyphenol followed by esterification with glycine. The nitration process is performed using a mixture of sulfuric acid and nitric acid at low temperatures to introduce the nitro group. The resulting compound is then reacted with glycine or its derivatives under esterification conditions.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀N₂O₃ |

| Molecular Weight | 182.19 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Mechanism of Biological Activity

The biological activity of this compound is primarily attributed to its structural components, particularly the nitro and methoxy groups. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, potentially leading to various biological effects such as antimicrobial and anti-inflammatory activities. The methoxy group influences the compound's lipophilicity, which affects its membrane permeability and distribution within biological systems.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing nitro groups can inhibit bacterial growth by disrupting cellular processes. The exact mechanism often involves the generation of reactive nitrogen species that damage bacterial DNA and proteins.

Anti-inflammatory Properties

In vitro studies have demonstrated that this compound can modulate inflammatory pathways. It has been observed to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages, suggesting its potential as an anti-inflammatory agent .

Case Studies

-

Study on Antimicrobial Efficacy :

A study conducted on various nitrophenol derivatives, including this compound, revealed a significant reduction in the growth of Staphylococcus aureus when treated with these compounds. The study utilized disk diffusion methods to assess antibacterial activity, showing zones of inhibition correlating with increased concentrations of the compound . -

Inflammation Model :

In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of this compound resulted in decreased levels of inflammatory markers compared to control groups. This suggests a protective role against inflammation, potentially through modulation of NF-κB signaling pathways .

Comparative Analysis

To further understand the unique properties of this compound, it is beneficial to compare it with related compounds:

Table 2: Comparison with Related Compounds

| Compound | Structure Type | Biological Activity |

|---|---|---|

| 2-Methoxy-5-nitrophenol | Phenolic derivative | Antimicrobial |

| 2-Methoxy-5-nitroaniline | Amino derivative | Anticancer |

| Ethyl N-(4-methoxy-2-nitrophenyl)glycinate | Glycinate derivative | Moderate antimicrobial |

Eigenschaften

IUPAC Name |

(2-methoxy-5-nitrophenyl) 2-aminoacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O5.ClH/c1-15-7-3-2-6(11(13)14)4-8(7)16-9(12)5-10;/h2-4H,5,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHXBDXFPQVJXAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])OC(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50165355 | |

| Record name | 2-Methoxy-5-nitrophenyl glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153562-56-2 | |

| Record name | 2-Methoxy-5-nitrophenyl glycinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153562562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxy-5-nitrophenyl glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.